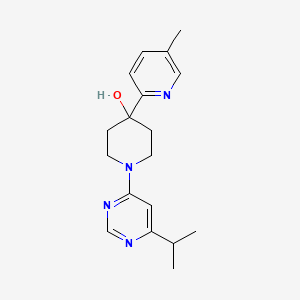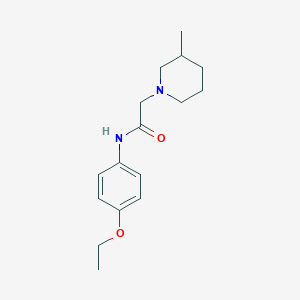![molecular formula C19H28N2O4 B5475645 (3aS*,6aS*)-5-(3-cyclopentylpropanoyl)-2-(cyclopropylmethyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5475645.png)
(3aS*,6aS*)-5-(3-cyclopentylpropanoyl)-2-(cyclopropylmethyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structural formula, and possibly its IUPAC name. The compound you mentioned is a pyrrole derivative, which suggests it might have interesting chemical properties .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, with each step requiring careful optimization to ensure good yield and purity . The synthesis of complex organic compounds often involves multiple steps, each of which needs to be carefully planned and executed.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, including NMR, IR, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with various reagents, under different conditions. The products of these reactions can provide valuable information about the structure and properties of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under various conditions. These properties can provide important information about the compound’s behavior in different environments .Mécanisme D'action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic, while others are flammable. Safety data sheets (SDS) provide important information about the hazards associated with a compound, as well as measures for safe handling .
Orientations Futures
Propriétés
IUPAC Name |
(3aS,6aS)-2-(3-cyclopentylpropanoyl)-5-(cyclopropylmethyl)-6-oxo-1,3,4,6a-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c22-16(8-7-13-3-1-2-4-13)20-10-15-17(23)21(9-14-5-6-14)12-19(15,11-20)18(24)25/h13-15H,1-12H2,(H,24,25)/t15-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOKEXWSRJEQNW-KXBFYZLASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CC3C(=O)N(CC3(C2)C(=O)O)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CCC(=O)N2C[C@H]3C(=O)N(C[C@]3(C2)C(=O)O)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5E)-5-[[3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5475576.png)
![2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5475577.png)

![N-[4-(acetylamino)phenyl]-2-[(3-methylbenzyl)thio]acetamide](/img/structure/B5475587.png)
![N,1,6-trimethyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5475589.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(3-fluoro-2-methoxybenzoyl)piperidine](/img/structure/B5475594.png)
![5-isopropyl-3-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5475605.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]azepane](/img/structure/B5475621.png)
![1-[(4-ethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5475626.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5475641.png)
![(5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5475646.png)
![(3E)-3-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)hydrazinylidene]piperidin-2-one](/img/structure/B5475649.png)
![1-(4-Fluorophenoxy)-3-[2-(1-hydroxyethyl)benzimidazol-1-yl]propan-2-ol](/img/structure/B5475657.png)

